4-Fluoroisoindoline-1,3-dione
Overview
Description
4-Fluoroisoindoline-1,3-dione is a synthetic chemical compound . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It has been shown to inhibit NF-κB activation in vitro . It is a competitive inhibitor of the p65 subunit of NF-κB and functions by binding to the cysteine residue on the p65 subunit .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of 4-Fluoroisoindoline-1,3-dione is represented by the linear formula C8H4FNO2 . The structures of the compounds synthesized from it were confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Fluoroisoindoline-1,3-dione derivatives include substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
4-Fluoroisoindoline-1,3-dione has a molecular weight of 165.12 . It is a solid at room temperature .Scientific Research Applications
Pharmaceutical Synthesis
- Summary of the Application : N-isoindoline-1,3-dione heterocycles, which include 4-Fluoroisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown diverse chemical reactivity and promising applications .
- Methods of Application : The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- Results or Outcomes : The development of N-isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
Cancer Treatment
- Summary of the Application : A series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . Some of these compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
- Methods of Application : The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .
- Results or Outcomes : The inhibitory activity of one of the compounds, 5b, reached a beneficial level .
Herbicides
- Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use in the production of herbicides .
- Methods of Application : The specific methods of application in herbicides are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
- Results or Outcomes : The potential of these compounds in herbicides is recognized, but specific results or outcomes are not provided in the source .
Colorants and Dyes
- Summary of the Application : These compounds have potential use in the production of colorants and dyes .
- Methods of Application : The specific methods of application in colorants and dyes are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
- Results or Outcomes : The potential of these compounds in colorants and dyes is recognized, but specific results or outcomes are not provided in the source .
Polymer Additives
- Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use as additives in polymers .
- Methods of Application : The specific methods of application in polymer additives are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
- Results or Outcomes : The potential of these compounds as polymer additives is recognized, but specific results or outcomes are not provided in the source .
Photochromic Materials
- Summary of the Application : These compounds have potential use in the production of photochromic materials .
- Methods of Application : The specific methods of application in photochromic materials are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
- Results or Outcomes : The potential of these compounds in photochromic materials is recognized, but specific results or outcomes are not provided in the source .
Organic Synthesis
- Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use in organic synthesis .
- Methods of Application : The specific methods of application in organic synthesis are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
- Results or Outcomes : The potential of these compounds in organic synthesis is recognized, but specific results or outcomes are not provided in the source .
Antipsychotic Agents
- Summary of the Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .
- Results or Outcomes : The potential of these compounds as antipsychotic agents is recognized, but specific results or outcomes are not provided in the source .
Alzheimer’s Disease Treatment
- Summary of the Application : The inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
- Results or Outcomes : The potential of these compounds in Alzheimer’s disease treatment is recognized, but specific results or outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-fluoroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGDCOBISHGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622222 | |
Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoindoline-1,3-dione | |
CAS RN |
51108-29-3 | |
Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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